molecular formula C22H19ClN2O2 B14212016 N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide CAS No. 558473-76-0

N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide

Cat. No.: B14212016
CAS No.: 558473-76-0
M. Wt: 378.8 g/mol
InChI Key: ZIQUWVOELUADIB-UHFFFAOYSA-N
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Description

N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chloroamino group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with N-phenylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A simpler analog with similar structural features but lacking the chloroamino group.

    Benzoyl chloride: A precursor used in the synthesis of N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide.

    N-phenylethylenediamine: Another precursor involved in the synthesis.

Uniqueness

This compound is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

558473-76-0

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[2-[benzoyl(chloro)amino]ethyl]-N-phenylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c23-25(22(27)19-12-6-2-7-13-19)17-16-24(20-14-8-3-9-15-20)21(26)18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

ZIQUWVOELUADIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCN(C(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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